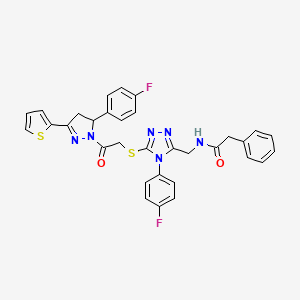

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

説明

This compound is a structurally complex molecule featuring multiple aromatic and heterocyclic moieties. Its core consists of a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 2-phenylacetamide group at position 2. The triazole’s sulfur atom at position 5 is connected via a thioether bridge to a pyrazoline ring, which is further substituted with a 4-fluorophenyl group and a thiophen-2-yl group.

The synthesis of such compounds typically involves sequential nucleophilic substitutions, alkylation of thiols, and cyclization reactions. For example, S-alkylation of triazole-thiones with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions is a common strategy to introduce thioether linkages, as evidenced in analogous triazole derivatives . Structural confirmation relies on spectroscopic techniques such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and IR spectroscopy, which detect characteristic signals for carbonyl groups (~1660–1680 cm$ ^{-1} $), C=S stretches (~1240–1255 cm$ ^{-1} $), and aromatic protons .

特性

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26F2N6O2S2/c33-23-10-8-22(9-11-23)27-18-26(28-7-4-16-43-28)38-40(27)31(42)20-44-32-37-36-29(39(32)25-14-12-24(34)13-15-25)19-35-30(41)17-21-5-2-1-3-6-21/h1-16,27H,17-20H2,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUPYJLLPOMBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F2N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the triazole ring and the incorporation of the thiophene moiety. The detailed synthetic route typically includes:

- Formation of the Pyrazole Core : Utilizing 4-fluorophenyl derivatives and thiophene-based reactants.

- Triazole Formation : Achieved through cyclization reactions involving azoles and suitable electrophiles.

- Final Coupling : The acetamide group is introduced to enhance biological activity.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been investigated in several studies. Key findings include:

Anticancer Activity

Research indicates that derivatives containing triazole rings exhibit significant anticancer properties. For instance:

- The compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 0.31 µM to 0.53 µM .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways, leading to programmed cell death in cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.31 | Tyrosine kinase inhibition |

| Anticancer | HeLa | 0.53 | Apoptosis induction |

| Antimicrobial | S. faecium | 0.0006 | Growth inhibition |

Case Studies

Several studies have reported the biological activity of related compounds that share structural similarities with N-((4-(4-fluorophenyl)-5...):

- Study on Pyrazolyl-Thiazole Derivatives :

- Synthesis and Evaluation of Triazole Derivatives :

類似化合物との比較

Table 1: Structural Comparison with Key Analogues

Key Observations :

- Halogen Effects : The target’s 4-fluorophenyl groups may enhance metabolic stability and target binding compared to chloro/bromo analogues due to fluorine’s electronegativity and small size .

- Heterocyclic Diversity : Replacing the thiazole core (as in ) with a triazole (target compound) could alter π-π stacking interactions in biological systems.

- Thioether vs. Sulfonyl Groups : The target’s thioether linkage (vs. sulfonyl groups in ) may improve membrane permeability but reduce oxidative stability.

Spectroscopic and Tautomeric Comparisons

- IR Spectroscopy : The target’s IR spectrum would lack the S–H stretch (~2500–2600 cm$ ^{-1} $), confirming the thione tautomer dominance, similar to compounds [7–9] in . The C=O stretch (~1680 cm$ ^{-1} $) and C=S (~1250 cm$ ^{-1} $) align with S-alkylated triazoles .

- NMR Data : The pyrazoline’s methylene protons (~δ 3.5–4.5 ppm) and thiophen-2-yl aromatic protons (~δ 7.0–7.5 ppm) would resemble those in thiophene-containing analogues .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。